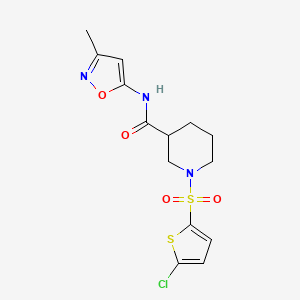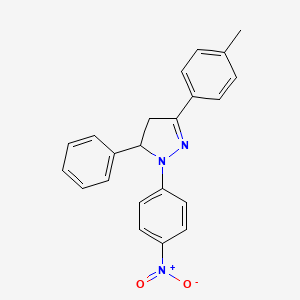![molecular formula C14H14N4O2 B2904877 N-(1-Cyanocyclopentyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide CAS No. 2128449-19-2](/img/structure/B2904877.png)
N-(1-Cyanocyclopentyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Cyanocyclopentyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide is a heterocyclic compound that belongs to the class of oxazole derivatives. This compound is characterized by its unique structure, which includes a cyanocyclopentyl group, a methyl group, and an oxazolo[5,4-b]pyridine ring. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyanocyclopentyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide typically involves the cyclization of pyridine derivatives to form the fused oxazole ring. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or polyphosphoric acid . Another approach involves the condensation of oxazole derivatives with appropriate pyridine derivatives .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available substances. The process typically includes steps such as cyclization, condensation, and purification to obtain the desired product in moderate to good yields . High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) analysis are commonly used to characterize the final product .
Chemical Reactions Analysis
Types of Reactions
N-(1-Cyanocyclopentyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
N-(1-Cyanocyclopentyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(1-Cyanocyclopentyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, such as phosphoinositide 3-kinase (PI3K), by binding to the active site and preventing substrate access . This inhibition can lead to the modulation of signaling pathways involved in cell growth, proliferation, and survival .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[5,4-b]pyridine derivatives: These compounds share a similar fused ring structure and exhibit potent PI3K inhibitory activity.
Oxazolo[4,5-b]pyridine derivatives: These derivatives have different substitution patterns but similar biological activities.
Triazolopyridine derivatives: These compounds are isosteres of purine rings and have various bioactivities.
Uniqueness
N-(1-Cyanocyclopentyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit PI3K with high potency sets it apart from other similar compounds .
Properties
IUPAC Name |
N-(1-cyanocyclopentyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c1-9-11-6-10(7-16-13(11)20-18-9)12(19)17-14(8-15)4-2-3-5-14/h6-7H,2-5H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHVUFPAIOCGTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C=C(C=N2)C(=O)NC3(CCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Fluoro-5-formyl-N-[2-(2-methylpropylamino)-2-oxoethyl]benzamide](/img/structure/B2904794.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2904795.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)pent-4-enamide](/img/structure/B2904798.png)


![1-[(4-Fluorosulfonyloxyphenyl)methylamino]-2-propoxybenzene](/img/structure/B2904803.png)
![2-{[1-(2-phenylethyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2904805.png)
![methyl 5-({[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}methyl)furan-2-carboxylate](/img/structure/B2904808.png)
![(E)-N-[1-Benzofuran-2-yl(pyridin-3-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2904810.png)
![N-[2-(4-Fluoroanilino)-2-oxoethyl]prop-2-enamide](/img/structure/B2904811.png)

![2-{1H,2H,3H,4H-cyclopenta[b]indol-4-yl}-N-{4-[(1H-pyrazol-1-yl)methyl]phenyl}acetamide](/img/structure/B2904813.png)

